ethyl4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate is a chemical compound with the molecular formula C10H9FN2O5S and a molecular weight of 288.2523 g/mol This compound is known for its unique structural features, which include an amino group, a cyano group, and a fluorosulfonyl oxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzoic acids, ethyl cyanoacetate, and fluorosulfonyl chloride.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or acetonitrile, along with catalysts such as triethylamine. The reactions are typically carried out under controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific steps involved.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and amines. Conditions typically involve the use of polar solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Condensation Reactions: Reagents like aldehydes, ketones, and catalysts such as piperidine or pyridine are employed.
Major Products
Scientific Research Applications
Ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The fluorosulfonyl oxy group can participate in covalent bonding with nucleophilic sites, leading to the modulation of enzyme activity or receptor function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino-5-cyano-2-hydroxybenzoate: Lacks the fluorosulfonyl oxy group, resulting in different chemical reactivity and applications.
Ethyl 4-amino-5-cyano-2-chlorobenzoate:
Ethyl 4-amino-5-cyano-2-methoxybenzoate: Features a methoxy group, which alters its solubility and reactivity compared to the fluorosulfonyl oxy derivative.
Uniqueness
Ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate stands out due to the presence of the fluorosulfonyl oxy group, which imparts unique chemical properties such as increased electrophilicity and the ability to form strong covalent bonds with nucleophiles. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
ethyl 4-amino-5-cyano-2-fluorosulfonyloxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O5S/c1-2-17-10(14)7-3-6(5-12)8(13)4-9(7)18-19(11,15)16/h3-4H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKNQNALWBQVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C#N)N)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.